

## Pharmacokinetics and pharmacodynamics of Donasine

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An In-depth Guide to the Pharmacokinetics and Pharmacodynamics of Donidalorsen

#### Introduction

Donidalorsen, also known as ISIS 721744 and IONIS-PKK-LRx, is a novel therapeutic agent developed for the prophylactic treatment of hereditary angioedema (HAE).[1] It is a ligand-conjugated antisense oligonucleotide (LICA) designed to reduce the production of prekallikrein (PKK), a key precursor in the pathway that leads to the excessive generation of bradykinin and subsequent angioedema attacks in patients with HAE.[2][3] This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and the underlying experimental methodologies related to Donidalorsen.

## **Pharmacodynamics**

The pharmacodynamic properties of Donidalorsen are centered on its ability to modulate the kallikrein-kinin system, thereby preventing the debilitating swelling attacks characteristic of HAE.

#### **Mechanism of Action**

Donidalorsen is an antisense oligonucleotide that specifically targets the messenger RNA (mRNA) for prekallikrein (the KLKB1 gene) in hepatocytes.[4] By binding to the PKK mRNA, Donidalorsen facilitates its degradation by Ribonuclease H1 (RNase H1).[2] This action



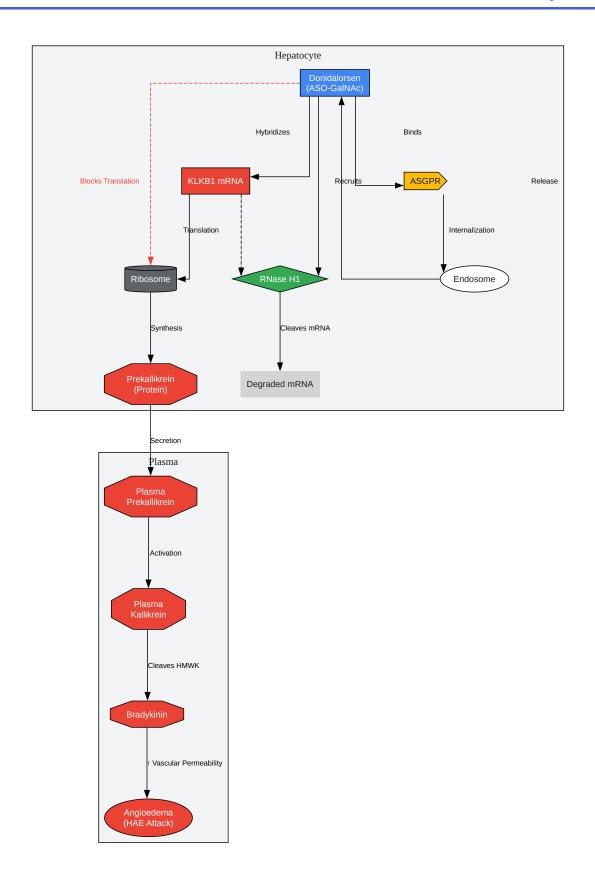




prevents the translation of the mRNA into prekallikrein protein, leading to a significant reduction in the levels of plasma prekallikrein.[2][4]

Plasma prekallikrein is the precursor to plasma kallikrein, an enzyme that cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[5] In HAE, a deficiency or dysfunction of the C1-inhibitor leads to uncontrolled activation of the kallikrein-kinin system and excessive bradykinin production, which in turn increases vascular permeability and causes angioedema attacks.[2] By reducing the synthesis of prekallikrein, Donidalorsen effectively decreases the amount of plasma kallikrein that can be formed, thus inhibiting the overproduction of bradykinin and preventing HAE attacks.[2][4][6] The covalent linkage of Donidalorsen to an N-acetyl galactosamine (GalNAc) ligand facilitates its targeted delivery to hepatocytes, which are the primary source of plasma prekallikrein.[2]





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Figure 1: Donidalorsen Mechanism of Action.



### **Pharmacodynamic Effects**

Clinical studies have demonstrated a direct correlation between the administration of Donidalorsen and a reduction in plasma prekallikrein levels. This reduction is associated with a significant decrease in the frequency of HAE attacks.

Parameter	80 mg Every 4 Weeks	80 mg Every 8 Weeks	Reference
Mean Reduction in Plasma PKK from Baseline	73% (at Week 24 trough)	47% (at Week 24 trough)	[2]
Mean Reduction in HAE Attack Rate (Weeks 1-25)	81% (p<0.001 vs placebo)	55% (p=0.004 vs placebo)	[7]
Mean Reduction in HAE Attack Rate (Weeks 5-25)	87% (p<0.001 vs placebo)	Not reported	[7]
EC10 (Prekallikrein concentration for 90% reduction in attack rate)	47.1 mg/L	47.1 mg/L	[8][9]

Table 1: Key Pharmacodynamic and Efficacy Parameters of Donidalorsen from the OASIS-HAE Phase 3 Study.

#### **Pharmacokinetics**

The pharmacokinetic profile of Donidalorsen has been characterized in clinical trials, providing insights into its absorption, distribution, and elimination.

# Absorption, Distribution, Metabolism, and Excretion (ADME)



- Absorption: Following subcutaneous administration, Donidalorsen is absorbed and reaches a median maximum plasma concentration (Tmax) in approximately 2 hours.
- Distribution: As a GalNAc-conjugated antisense oligonucleotide, Donidalorsen is designed for targeted delivery to hepatocytes.
- Metabolism: The metabolism of Donidalorsen has not been fully detailed in the provided search results.
- Excretion: Information on the excretion of Donidalorsen is not available in the provided search results.

Parameter	80 mg Every 4 Weeks	80 mg Every 8 Weeks	Reference
Administration Route	Subcutaneous	Subcutaneous	[2]
Tmax (median)	2 hours (range 0.25- 8h)	2 hours (range 0.25- 8h)	[2]
Cmax,ss (geometric mean)	417 ng/mL	416 ng/mL	[2]
AUCt,ss (geometric mean)	5240 ng⋅h/mL	5210 ng·h/mL	[2]

Table 2: Pharmacokinetic Parameters of Donidalorsen at Steady State.

#### **Experimental Protocols**

The data presented in this document are primarily derived from the Phase 3 OASIS-HAE and OASISplus clinical trials. The methodologies employed in these studies are summarized below.

### **OASIS-HAE Phase 3 Clinical Trial (NCT05139810)**

• Study Design: A global, multicenter, randomized, double-blind, placebo-controlled study.[3][7] [10][11][12]

#### Foundational & Exploratory

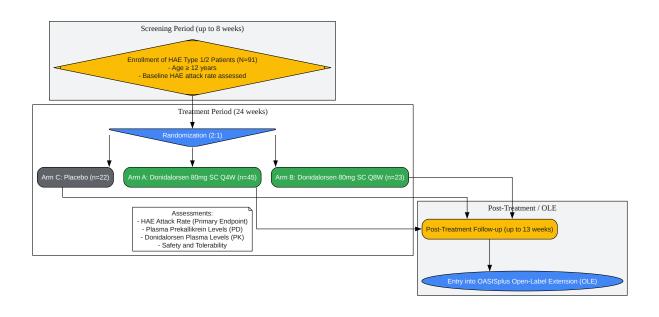




Participant Population: 91 patients aged 12 years and older with HAE Type 1 or Type 2.[3][7]
[10][11][12]

- Treatment Arms:
  - Donidalorsen 80 mg subcutaneously every 4 weeks (Q4W) for 24 weeks.[7][10][11][12]
  - Donidalorsen 80 mg subcutaneously every 8 weeks (Q8W) for 24 weeks.[7][10][11][12]
  - Placebo administered at corresponding intervals.[7][10][11][12]
- Randomization: Participants were randomized in a 2:1 ratio to receive either Donidalorsen or a placebo.[7][11]
- Primary Endpoint: The time-normalized number of investigator-confirmed HAE attacks from week 1 to week 25 compared to placebo.[11][12]
- Pharmacokinetic Sampling: Blood samples were collected at specified time points to determine plasma concentrations of Donidalorsen.
- Pharmacodynamic Assessments: Plasma prekallikrein levels were measured at baseline and throughout the study to assess the biological effect of Donidalorsen.[5]





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Figure 2: OASIS-HAE Phase 3 Trial Workflow.

### **Pharmacodynamic and Pharmacokinetic Analysis**

 Quantification of Donidalorsen: Validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are typically used to measure the



concentration of antisense oligonucleotides in plasma.

- Measurement of Plasma Prekallikrein: Enzyme-linked immunosorbent assays (ELISA) are standard methods for quantifying the concentration of plasma proteins like prekallikrein.
- Exposure-Response Modeling: To understand the relationship between drug concentration, prekallikrein levels, and the rate of HAE attacks, an exposure-response model was developed using data from the OASIS-HAE study.[8][9] A sigmoidal Emax model was utilized to characterize this relationship, with baseline attack rate and prekallikrein concentrations included as covariates.[8][9]

#### Conclusion

Donidalorsen represents a targeted therapeutic approach for the prevention of HAE attacks. Its mechanism of action, which involves the antisense-mediated reduction of prekallikrein synthesis, is well-supported by pharmacodynamic data demonstrating a significant decrease in plasma prekallikrein levels that correlates with a reduction in HAE attack frequency. The pharmacokinetic profile of Donidalorsen allows for subcutaneous administration at intervals of four or eight weeks. The robust data from the Phase 3 OASIS-HAE trial underscore the clinical efficacy and favorable safety profile of Donidalorsen as a prophylactic treatment for patients with hereditary angioedema.

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